REACTION_CXSMILES
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[CH2:1]=[CH2:2].[CH2:3]=[CH:4][CH3:5]>>[CH2:3]=[CH2:4].[CH2:3]=[CH:4][CH3:5].[CH2:1]=[CH2:2].[CH2:3]=[CH:4][CH3:5] |f:2.3|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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C=C.C=CC
|
Name
|
|
Type
|
product
|
Smiles
|
C=C
|
Name
|
|
Type
|
product
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Smiles
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C=CC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |